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Introduction

The isolation of high-purity, high-molecular-weight genomic DNA (gDNA) is a critical first step
for a multitude of molecular biology applications, including polymerase chain reaction (PCR),
next-generation sequencing, and restriction enzyme digestion. The Cetyltrimethylammonium
bromide (CTAB) method is a robust and cost-effective technique widely employed for extracting
gDNA from various organisms, including bacteria.[1][2] This method is particularly
advantageous for bacterial species that produce high levels of polysaccharides, which can act
as inhibitors in downstream applications.[1] The protocol detailed here provides a reliable
means to lyse bacterial cells and effectively separate DNA from cellular contaminants like
proteins and polysaccharides.

Principle of the Method

The CTAB DNA extraction method leverages the chemical properties of the cationic detergent
CTAB.[1] In a high-salt buffer, CTAB binds to and precipitates polysaccharides and proteins,

while the DNA remains in solution. This differential solubility is the key to separating DNA from
other cellular components.[1] Subsequent steps involving organic solvents like chloroform and
phenol-chloroform are used to further denature and remove proteins.[1][3] Finally, the gDNA is
precipitated from the aqueous phase using isopropanol or ethanol, washed to remove residual
salts, and resuspended in a suitable buffer for storage and downstream use.[1][3] For Gram-
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positive bacteria, which possess a thick peptidoglycan cell wall, an initial enzymatic lysis step
using lysozyme is often required for efficient cell disruption.[3][4]

Materials and Reagents

o CTAB Lysis Buffer (2% w/v CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTApH 8.0, 1.4 M
NaCl)[1][5]

e Lysozyme (for Gram-positive bacteria)

» Proteinase K

e Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

e Chloroform:lsoamyl Alcohol (24:1)

¢ Isopropanol (ice-cold)

e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0) or DNase-free water

» RNase A (optional)

Experimental Protocol

This protocol is a general guideline and may need optimization for specific bacterial strains.
1. Cell Harvesting and Lysis:

o Grow a bacterial culture to the late-log or early-stationary phase to maximize DNA yield and
quality.[6]

o Pellet the cells from the culture by centrifugation (e.g., 3000 x g for 10 minutes). Discard the
supernatant.[3]

o Resuspend the cell pellet in TE buffer.
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For Gram-positive bacteria: Add lysozyme to the resuspended cells and incubate at 37°C for
at least 30 minutes.[4]

Add Proteinase K and CTAB Lysis Buffer to the cell suspension. Mix thoroughly by inversion.

Incubate the mixture in a water bath at 65°C for 60 minutes, with occasional gentle mixing.[1]

[3]
. Purification:

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix gently by
inverting the tube until an emulsion is formed.[7]

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to separate the phases.[3]

Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the
protein interface.[3][7]

Optional (for higher purity): Repeat the chloroform:isoamyl alcohol extraction until the
interface is clear.

For further purification, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1),
mix by inversion, and centrifuge. Transfer the aqueous phase to a new tube.[3]

. DNA Precipitation:
To the final aqueous phase, add 0.6-0.7 volumes of ice-cold isopropanol.[1][7]
Mix gently by inverting the tubes until a white, thread-like DNA precipitate becomes visible.[1]
Incubate at -20°C for at least one hour to enhance precipitation.[1][3]
Pellet the DNA by centrifugation at high speed for 10-15 minutes at 4°C.[3][4]
Carefully decant the supernatant without disturbing the DNA pellet.

. Washing and Resuspension:
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o Wash the DNA pellet with 70% ice-cold ethanol to remove residual salts and CTAB.[1][4]
» Centrifuge at high speed for 5 minutes at 4°C. Carefully remove the ethanol.[8]

» Air-dry the pellet for a short period to remove any remaining ethanol. Do not over-dry the
pellet as it can be difficult to redissolve.

o Resuspend the DNA pellet in an appropriate volume of TE buffer or DNase-free water.[4]
Incubation at 55-60°C for 10-30 minutes can aid in dissolving the DNA.[1]

o Optional: Add RNase A and incubate at 37°C for 30-60 minutes to remove RNA
contamination.[4][7]

Quantitative Data Summary

The yield and purity of genomic DNA isolated using the CTAB method can vary depending on
the bacterial species, cell density, and specific protocol modifications.
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Note: The A260/A280 ratio provides an estimate of DNA purity from protein contamination, with
a ratio of ~1.8 being considered pure. The A260/A230 ratio is an indicator of purity from
contaminants like polysaccharides and phenol, where a ratio of 1.8-2.2 is desired.[9]

Visualized Workflows and Principles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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